molecular formula C21H23N3O5S3 B2365275 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 681236-02-2

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2365275
CAS No.: 681236-02-2
M. Wt: 493.61
InChI Key: QUUAJCSSNNRYLO-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S3 and its molecular weight is 493.61. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides and benzene-sulfonamides, including structures similar to 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, have shown potency in cardiac electrophysiological activity. These compounds exhibit potential as class III agents, used for cardiac arrhythmias (Morgan et al., 1990).

Antifungal Agents

  • Derivatives of benzamide and thiazolyl benzamide have been synthesized and evaluated as potential antifungal agents. These compounds include structures related to this compound (Narayana et al., 2004).

Anticancer Research

  • Various benzamide derivatives, including those with structures similar to the given compound, have been synthesized and evaluated for their anticancer potential. These studies include the design of compounds targeting specific cancer cell lines (Farah et al., 2011).

EP1 Receptor Antagonists

  • Sulfonamide derivatives, related to this compound, have been optimized as selective EP1 receptor antagonists. These compounds are significant in therapeutic contexts, particularly for conditions related to EP receptor activity (Naganawa et al., 2006).

Antimalarial and COVID-19 Research

  • Research has also explored the reactivity and potential applications of sulfonamides in antimalarial and COVID-19 drug research, indicating a broad scope of therapeutic applications for these compounds (Fahim & Ismael, 2021).

Gelators and Molecular Interactions

  • N-(thiazol-2-yl)benzamide derivatives, similar in structure to the given compound, have been studied for their properties as supramolecular gelators. This research sheds light on the role of non-covalent interactions in gelation processes (Yadav & Ballabh, 2020).

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-31(26,27)17-10-11-18-19(14-17)30-21(22-18)23-20(25)15-6-8-16(9-7-15)32(28,29)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUAJCSSNNRYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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